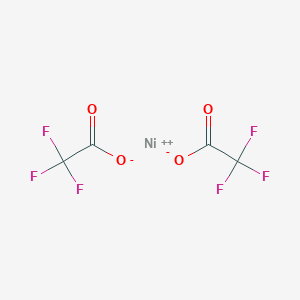
Nickel(2+) trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) trifluoroacetate is a chemical compound with the formula Ni(CF3COO)2. It is known for its green crystalline or powdery appearance and is soluble in water and organic solvents such as alcohols and ketones . This compound is relatively stable at room temperature but can decompose when exposed to heat or moisture .
Preparation Methods
Nickel(2+) trifluoroacetate can be synthesized through various methods:
Direct Interaction in Aqueous Solution: One method involves the direct interaction of nickel(II) salts with trifluoroacetic acid in an aqueous solution.
Electrodeposition: Another method involves the electrodeposition of this compound on a copper electrode substrate in the presence of formamide and water.
Impregnation and Calcination: This compound can also be prepared by impregnating a solution of trifluoroacetate in acetone onto a substrate, followed by calcination in helium at 375°C.
Chemical Reactions Analysis
Nickel(2+) trifluoroacetate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.
Substitution Reactions: This compound can undergo substitution reactions with other ligands, such as pyridine-type ligands, to form new complexes.
Electrochemical Reactions: It can be used in electrochemical processes, such as electrodeposition, to form coatings on substrates.
Common reagents used in these reactions include trifluoroacetic acid, formamide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel(2+) trifluoroacetate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: This compound is used in the preparation of nickel-based materials and coatings, which have applications in electronics and corrosion-resistant surfaces.
Electrochemistry: It is employed in electrochemical studies and processes, such as electrodeposition and electroplating.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of nickel(2+) trifluoroacetate involves its ability to coordinate with various ligands and participate in redox reactions. The trifluoroacetate anion can act as a ligand, coordinating with the nickel ion to form stable complexes. These complexes can undergo further reactions, such as substitution or redox processes, depending on the reaction conditions .
Comparison with Similar Compounds
Nickel(2+) trifluoroacetate can be compared with other nickel(II) salts, such as nickel(II) acetate and nickel(II) trifluoromethanesulfonate:
Nickel(II) Acetate: This compound has a similar structure but with acetate anions instead of trifluoroacetate.
Nickel(II) Trifluoromethanesulfonate: This compound has trifluoromethanesulfonate anions and is known for its higher thermal stability compared to this compound.
This compound is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands, making it versatile for different applications.
Properties
CAS No. |
16083-14-0 |
|---|---|
Molecular Formula |
C2HF3NiO2 |
Molecular Weight |
172.72 g/mol |
IUPAC Name |
nickel;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Ni/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
HFUJBNCMAVYWBH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Ni] |
Key on ui other cas no. |
16083-14-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


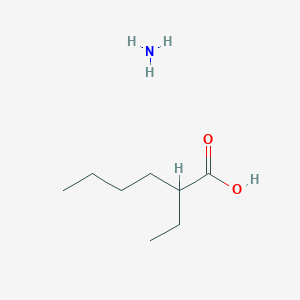
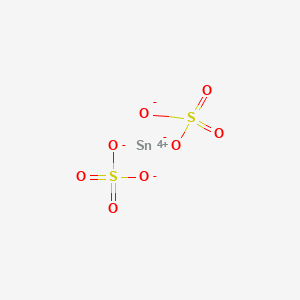
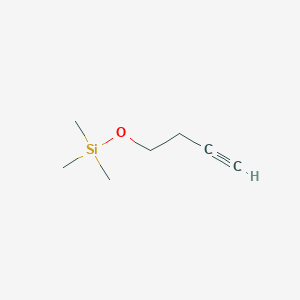
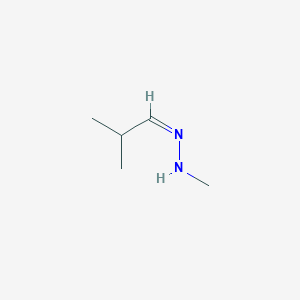

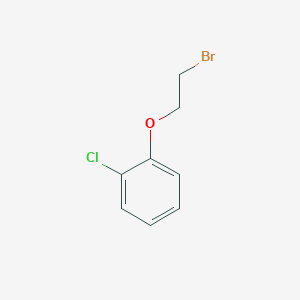

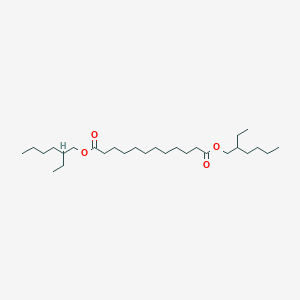


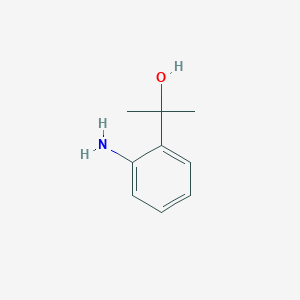
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

